4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine
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Overview
Description
4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 4 and 6, a trifluoromethyl group at position 2, and an amine group at position 5. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products:
Scientific Research Applications
4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine: Contains additional substituents that confer unique pesticidal activities.
Uniqueness: The presence of the trifluoromethyl group in 4,6-Dimethyl-2-(trifluoromethyl)pyrimidin-5-amine imparts unique chemical stability, lipophilicity, and biological activity, distinguishing it from other pyrimidine derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8F3N3 |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
4,6-dimethyl-2-(trifluoromethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H8F3N3/c1-3-5(11)4(2)13-6(12-3)7(8,9)10/h11H2,1-2H3 |
InChI Key |
DULLPLYEALOGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)C)N |
Origin of Product |
United States |
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